N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C18H21NO4S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H21NO4S2/c1-2-23-16-6-3-5-14(11-16)18(20)19(12-17-7-4-9-24-17)15-8-10-25(21,22)13-15/h3-7,9,11,15H,2,8,10,12-13H2,1H3 |
InChI Key |
YQWMRUPSMFVHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dioxidotetrahydrothiophenyl group through a sulfonation reaction. The ethoxy group can be introduced via an etherification reaction, while the thiophen-2-ylmethyl group can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural homology with several benzamide derivatives documented in the literature. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Diversity: The 3-ethoxy group on the benzamide core in the target compound distinguishes it from analogs with larger alkoxy (e.g., 4-propenyloxy in ) or non-alkoxy substituents (e.g., cyclohexyl in ).
- N-Substituent Modifications : The thiophen-2-ylmethyl group in the target compound is structurally simpler than the 3-methylthiophen-2-ylmethyl group in , which introduces steric bulk. The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved across multiple analogs, emphasizing its role in solubility and binding interactions .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The sulfone group in the 1,1-dioxidotetrahydrothiophen-3-yl moiety likely enhances aqueous solubility compared to non-sulfonated analogs. Thiophene rings may improve membrane permeability .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound notable for its unique structural features, including a dioxidotetrahydrothiophen moiety and various functional groups that may confer significant biological activity. This article delves into the biological properties of this compound, focusing on its potential pharmacological applications, including antitumor and antimicrobial activities.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The presence of the dioxidotetrahydrothiophen moiety is crucial for its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit promising antitumor properties. For instance, studies have shown that derivatives containing thiophene rings can significantly inhibit the proliferation of cancer cells. A comparative analysis of IC50 values from various studies illustrates the effectiveness of these compounds in vitro:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A (similar structure) | A549 (Lung) | 6.26 ± 0.33 |
| Compound B (similar structure) | HCC827 (Lung) | 6.48 ± 0.11 |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)... | MRC-5 (Fibroblast) | >20 |
The data indicate that while these compounds show high activity against lung cancer cell lines, they also exhibit cytotoxic effects on normal fibroblast cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity.
Antimicrobial Activity
Antimicrobial testing has revealed that compounds similar to this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from studies evaluating the antimicrobial efficacy:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzamide Derivative A | Staphylococcus aureus | 32 μg/mL |
| Benzamide Derivative B | Escherichia coli | 64 μg/mL |
These results underscore the potential of this compound class in developing new antimicrobial agents.
Case Studies
In a notable study published in Scientific Reports, researchers synthesized several derivatives of benzamides and evaluated their biological activities. Among these, one derivative exhibited significant tumor growth inhibition in xenograft models, with an IC50 value comparable to standard chemotherapeutics like doxorubicin. This highlights the therapeutic potential of compounds derived from the dioxidotetrahydrothiophen framework.
Q & A
Q. What are the key synthetic pathways for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide, and how do reaction conditions impact yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling 3-ethoxybenzoic acid derivatives with amine-containing tetrahydrothiophene and thiophenemethyl groups using reagents like EDCI/HOBt or DCC .
- Sulfone oxidation : Conversion of tetrahydrothiophene to its 1,1-dioxide derivative using oxidizing agents (e.g., H₂O₂, Oxone) under controlled pH and temperature .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate the final product .
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency but may require rigorous drying to avoid side reactions .
- Temperature : Elevated temperatures (60–80°C) accelerate coupling but risk decomposition; reflux conditions are often employed .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) optimize intermediate steps .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, 25°C, 12 h | 65–75% | >95% | |
| Sulfone Oxidation | H₂O₂ (30%), AcOH, 50°C, 6 h | 80–85% | >98% | |
| Final Purification | Silica gel (hexane/EtOAc 3:1) | 90% | >99% |
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; thiophene protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₉H₂₂N₂O₄S₂) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) stretches .
- X-ray Crystallography : Resolve stereochemistry (if crystalline); SHELX software is widely used for refinement .
Q. Data Interpretation Tips :
- Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).
- Cross-validate HRMS isotopic patterns to rule out impurities .
Advanced Research Questions
Q. How can computational chemistry guide the prediction of biological targets or reactivity for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the benzamide and thiophene moieties, which often bind ATP pockets .
- DFT Calculations : Analyze electron density maps (Gaussian 09) to predict sites for electrophilic/nucleophilic attacks, aiding in derivative design .
- MD Simulations : Assess stability of ligand-target complexes (e.g., GROMACS) to prioritize synthetic targets .
Case Study :
A thiophene-containing analog showed enhanced binding to COX-2 in silico, guiding in vitro validation .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Dose-Response Repetition : Test compound across multiple concentrations (3–5 replicates) to minimize assay variability .
- Orthogonal Assays : Confirm antiproliferative activity via both MTT and apoptosis markers (e.g., Annexin V) .
- Structural Analog Testing : Compare with derivatives (e.g., replacing ethoxy with methoxy) to isolate SAR trends .
Q. Table 2: Example Bioactivity Data Comparison
| Study | Assay Type | IC₅₀ (μM) | Key Observation | Reference |
|---|---|---|---|---|
| Anticancer (in vitro) | MTT (HeLa cells) | 12.3 | Ethoxy group critical for potency | |
| Anti-inflammatory | COX-2 inhibition | 45.7 | Thiophene moiety enhances selectivity |
Q. How to design derivatives for structure-activity relationship (SAR) studies while maintaining synthetic feasibility?
Methodological Answer:
- Core Modifications :
- Benzamide Ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electron density .
- Thiophene Substituents : Replace thiophen-2-ylmethyl with furan or pyridine for π-π stacking variations .
- Synthetic Routes :
- Use parallel synthesis (e.g., Ugi reaction) to generate libraries .
- Employ flow chemistry for rapid optimization of coupling steps .
Example Derivative :
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitro-N-(furan-2-ylmethyl)benzamide showed 2x higher kinase inhibition .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
